![molecular formula C50H54O2 B14480677 4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] CAS No. 66276-95-7](/img/structure/B14480677.png)
4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of two phenol groups connected by an ethane bridge, with additional phenylpropyl groups attached to the phenol rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] typically involves multiple steps, starting with the preparation of the phenol derivatives. One common method involves the reaction of 2,6-dibromoaniline with ethane-1,2-diyl bis(2,6-dibromoaniline) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as glacial acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and advanced purification techniques to achieve the desired level of purity for the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] involves its interaction with specific molecular targets and pathways. The phenol groups in the compound can form hydrogen bonds with various biomolecules, influencing their activity and function. Additionally, the compound’s structure allows it to interact with cell membranes and proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but contains bromine atoms instead of phenylpropyl groups.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium): Contains imidazole rings instead of phenol groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar ethane bridge but different substituents on the benzene rings.
Uniqueness
4,4’-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol] is unique due to its specific combination of phenol and phenylpropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds.
Properties
CAS No. |
66276-95-7 |
|---|---|
Molecular Formula |
C50H54O2 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
4-[1-[4-hydroxy-3,5-bis(1-phenylpropyl)phenyl]ethyl]-2,6-bis(1-phenylpropyl)phenol |
InChI |
InChI=1S/C50H54O2/c1-6-41(35-22-14-10-15-23-35)45-30-39(31-46(49(45)51)42(7-2)36-24-16-11-17-25-36)34(5)40-32-47(43(8-3)37-26-18-12-19-27-37)50(52)48(33-40)44(9-4)38-28-20-13-21-29-38/h10-34,41-44,51-52H,6-9H2,1-5H3 |
InChI Key |
GHRJSRQTBOEVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(CC)C3=CC=CC=C3)C(C)C4=CC(=C(C(=C4)C(CC)C5=CC=CC=C5)O)C(CC)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
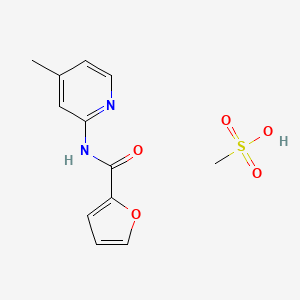
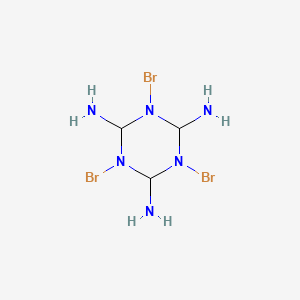

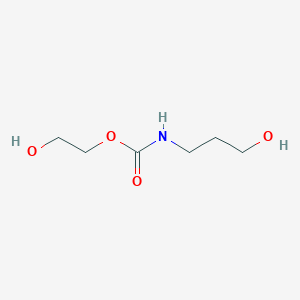
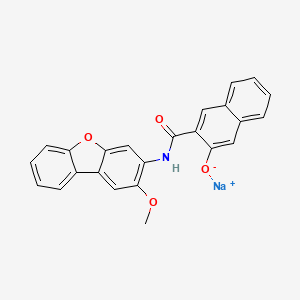




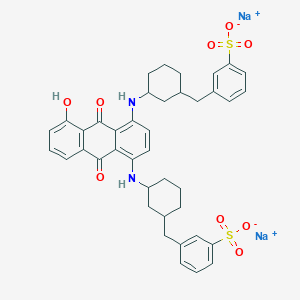
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
